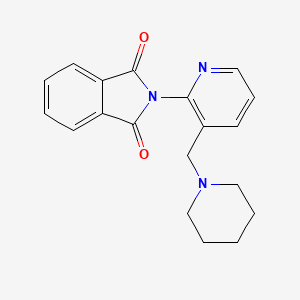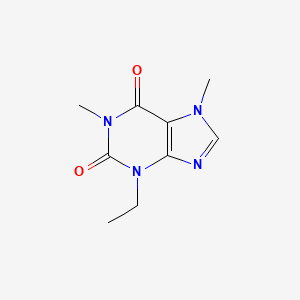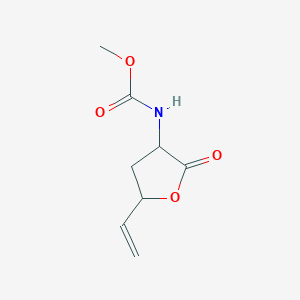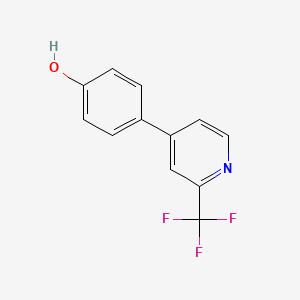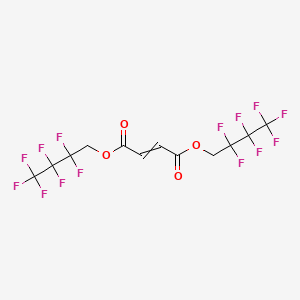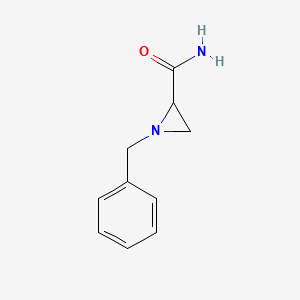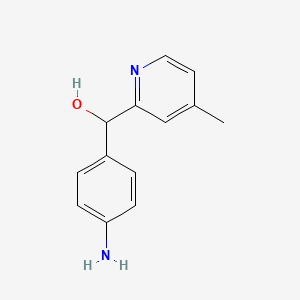
Benzyl 3-(dibenzylamino)-2-fluoro-4-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-(dibenzylamino)-2-fluoro-4-methylpentanoate is an organic compound that belongs to the class of benzylamines This compound is characterized by the presence of a benzyl group attached to an amino group, along with a fluorine atom and a methyl group on the pentanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(dibenzylamino)-2-fluoro-4-methylpentanoate typically involves multi-step organic reactionsThe final esterification step involves the reaction of the intermediate with a carboxylic acid or its derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 3-(dibenzylamino)-2-fluoro-4-methylpentanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Nucleophiles: NaOCH3, RLi, RMgX
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Benzyl 3-(dibenzylamino)-2-fluoro-4-methylpentanoate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Benzyl 3-(dibenzylamino)-2-fluoro-4-methylpentanoate involves its interaction with specific molecular targets and pathways. For instance, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzylamines and fluorinated organic compounds, such as:
- Benzylamine
- Benzyl chloride
- Fluorobenzene
Uniqueness
Benzyl 3-(dibenzylamino)-2-fluoro-4-methylpentanoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Propiedades
Número CAS |
82770-48-7 |
|---|---|
Fórmula molecular |
C27H30FNO2 |
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
benzyl 3-(dibenzylamino)-2-fluoro-4-methylpentanoate |
InChI |
InChI=1S/C27H30FNO2/c1-21(2)26(25(28)27(30)31-20-24-16-10-5-11-17-24)29(18-22-12-6-3-7-13-22)19-23-14-8-4-9-15-23/h3-17,21,25-26H,18-20H2,1-2H3 |
Clave InChI |
DSSFNGQBDOOLFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(C(=O)OCC1=CC=CC=C1)F)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


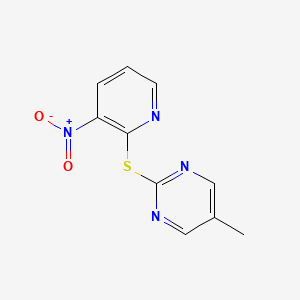

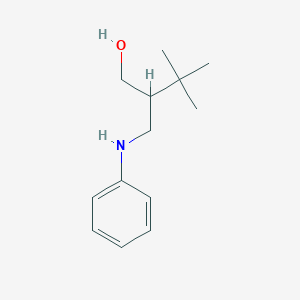

![Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B13994806.png)

